1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that features both fluorinated and trifluoromethylated benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include fluorobenzyl halides and trifluoromethylbenzyl halides, along with suitable bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl and trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(3-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific combination of fluorinated and trifluoromethylated benzyl groups, which confer distinct chemical and physical properties. These properties can enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O/c21-17-7-2-1-5-14(17)11-28-18-16(9-26-28)19(29)27(12-25-18)10-13-4-3-6-15(8-13)20(22,23)24/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLHAOORSRTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.